molecular formula C26H29N3O3 B2355326 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide CAS No. 894001-87-7

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide

Cat. No. B2355326
CAS RN: 894001-87-7
M. Wt: 431.536
InChI Key: KGMYWBNHLLAQMX-UHFFFAOYSA-N
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Description

The compound “2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide” is a complex organic molecule that contains several functional groups, including an indole ring, an azepane ring, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the indole ring could be formed through a Fischer indole synthesis, the azepane ring could be formed through a ring-closing metathesis, and the acetamide group could be introduced through a nucleophilic acyl substitution .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring is aromatic, which would contribute to the compound’s stability, while the azepane ring is a seven-membered ring, which could introduce some ring strain .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the indole ring could undergo electrophilic aromatic substitution, the azepane ring could undergo ring-opening reactions, and the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the indole and acetamide groups could increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

  • Antimicrobial Agents : A study by Debnath and Ganguly (2015) synthesized derivatives of N-aryl acetamide and evaluated them as antimicrobial agents. Some compounds showed promising antibacterial and antifungal activities, particularly against various pathogenic microorganisms (Debnath & Ganguly, 2015).

  • Molecular Docking and Antimicrobial Activity : Almutairi et al. (2018) synthesized N-phenyl acetamides and evaluated their antimicrobial activity. They found that some compounds were highly effective against bacteria and fungi, with molecular docking studies revealing the possible binding mode of these compounds (Almutairi et al., 2018).

  • Antimicrobial and Antioxidant Agents : A study by Naraboli and Biradar (2017) involved the synthesis of benzodiazepines with indole moieties, which demonstrated potent antimicrobial and antioxidant activities (Naraboli & Biradar, 2017).

  • Biologically Active Tubulin Inhibitor : Knaack et al. (2001) described the synthesis and characterization of a new potent tubulin inhibitor, which is an indol-3-yl-2-oxo acetamide derivative under preclinical development (Knaack et al., 2001).

  • Herbicidal and Fungicidal Activities : A compound synthesized by Jingqian et al. (2016) exhibited moderate herbicidal and fungicidal activities. The structure of this compound was characterized by various spectroscopic methods (Jingqian et al., 2016).

  • Antimicrobial Activity : Muralikrishna et al. (2014) synthesized a series of acetohydrazide derivatives and evaluated their antimicrobial activity. These compounds were characterized by NMR, mass, IR, and elemental analysis (Muralikrishna et al., 2014).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures .

Future Directions

Future research on this compound could involve exploring its potential uses in medicine or other fields, optimizing its synthesis, and studying its reactivity and properties in more detail .

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-(1-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-19(20-11-5-4-6-12-20)27-26(32)25(31)22-17-29(23-14-8-7-13-21(22)23)18-24(30)28-15-9-2-3-10-16-28/h4-8,11-14,17,19H,2-3,9-10,15-16,18H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMYWBNHLLAQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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